molecular formula C10H14N2O2 B6321378 1-(4-Ethoxyphenyl)-3-methylurea CAS No. 59758-99-5

1-(4-Ethoxyphenyl)-3-methylurea

Cat. No.: B6321378
CAS No.: 59758-99-5
M. Wt: 194.23 g/mol
InChI Key: RYPULNMKBBQMHQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-methylurea is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylurea moiety

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-methylurea typically involves the reaction of 4-ethoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylurea groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. Pathways involved may include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-methylurea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-methylurea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-ethylurea: Similar structure but with an ethylurea moiety instead of a methylurea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-9-6-4-8(5-7-9)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPULNMKBBQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634907
Record name N-(4-Ethoxyphenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59758-99-5
Record name N-(4-Ethoxyphenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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